Guvacoline Hydrobromide

Catalog No.
S787930
CAS No.
17210-51-4
M.F
C7H12BrNO2
M. Wt
222.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guvacoline Hydrobromide

CAS Number

17210-51-4

Product Name

Guvacoline Hydrobromide

IUPAC Name

methyl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrobromide

Molecular Formula

C7H12BrNO2

Molecular Weight

222.08 g/mol

InChI

InChI=1S/C7H11NO2.BrH/c1-10-7(9)6-3-2-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H

InChI Key

DOXOETUWVNVADB-UHFFFAOYSA-N

SMILES

COC(=O)C1=CCCNC1.Br

Synonyms

1,2,5,6-Tetrahydro-3-pyridinecarboxylic Acid Methyl Ester Hydrobromide; 1,2,5,6-Tetrahydronicotinic Acid Methyl Ester Hydrobromide; 3-(Methoxycarbonyl)-1,2,5,6-tetrahydropyridine Hydrobromide; Guvacine Methyl Ester Hydrobromide; Methyl 1,2,5,6-Tetrah

Canonical SMILES

COC(=O)C1=CCCNC1.Br

Guvacoline Hydrobromide is a naturally occurring alkaloid found in Areca triandra plants, also known as betel nut []. While research on its specific applications is limited, it holds potential as a research tool due to its interaction with muscarinic receptors.

Muscarinic Receptor Agonist

Guvacoline Hydrobromide acts as a full agonist for specific muscarinic receptors, particularly those present in the atria of the heart and the ileum (small intestine) [, ]. Muscarinic receptors are a family of G protein-coupled receptors (GPCRs) involved in various physiological functions, including smooth muscle contraction, glandular secretion, and neuronal signaling [].

In vitro studies using human buccal epithelial cells have shown that Guvacoline Hydrobromide can significantly decrease cell proliferation in a dose-dependent manner []. Additionally, it has been observed to decrease the levels of specific molecules like low-molecular-weight thiols and increase the number of single-strand DNA breaks in these cells [].

In vivo research on Guvacoline Hydrobromide is currently limited, and no recent clinical trials involving this compound have been reported [].

Guvacoline Hydrobromide is a natural alkaloid derived from the areca nut, scientifically recognized as a full agonist of muscarinic receptors, specifically the atrial and ileal types. Its chemical formula is C7H12BrNO2C_7H_{12}BrNO_2 and it has a molecular weight of 210.08 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in the context of gastrointestinal and cardiovascular pharmacology due to its cholinergic activity .

  • Guvacoline Hydrobromide acts as a full agonist of muscarinic receptors, particularly at atrial and ileal sites [, ].
  • Muscarinic receptors are a type of G protein-coupled receptor involved in various physiological functions like muscle contraction, glandular secretion, and neurotransmission [].
  • By binding to these receptors, Guvacoline Hydrobromide mimics the effects of natural neurotransmitters like acetylcholine, potentially influencing these processes [].
  • However, its activity is weaker compared to Arecoline [].
  • Since Guvacoline Hydrobromide is structurally related to Arecoline, which is known to have stimulant and addictive properties, similar effects cannot be ruled out [].
  • Detailed safety information on Guvacoline Hydrobromide is limited, and it should be handled with caution in a research laboratory setting following proper safety protocols.
Characteristic of alkaloids. It can undergo hydrolysis, oxidation, and complexation reactions. As a quaternary ammonium compound, it can interact with other biomolecules through ionic interactions or hydrogen bonding, which can influence its biological activity and pharmacokinetics. The presence of the bromide ion can also affect its solubility and stability in different environments .

Guvacoline Hydrobromide exhibits significant biological activity primarily through its action on muscarinic receptors. As a full agonist, it stimulates these receptors, leading to increased gastrointestinal motility and secretion, as well as potential effects on heart rate and contractility. This makes it relevant for conditions that require modulation of cholinergic signaling . Additionally, studies have indicated that guvacoline may have neuroprotective effects, although further research is needed to fully elucidate its mechanisms of action .

The synthesis of Guvacoline Hydrobromide typically involves extraction from natural sources, particularly areca nuts, followed by purification processes such as crystallization or chromatography. Synthetic routes may also be employed to produce guvacoline through chemical transformations starting from simpler alkaloids or related compounds. For instance, one method includes the methylation of arecoline to yield guvacoline, followed by hydrobromination to obtain the hydrobromide salt .

Guvacoline Hydrobromide has potential applications in various fields:

  • Pharmacology: Used as a pharmacological agent to stimulate gastrointestinal motility.
  • Research: Investigated for its effects on cholinergic signaling pathways.
  • Therapeutics: Potential treatment for conditions like gastroparesis or other gastrointestinal disorders.

Its unique properties as a muscarinic receptor agonist make it a subject of interest in both clinical and experimental settings .

Guvacoline Hydrobromide shares structural and functional similarities with several other alkaloids derived from areca nuts and related compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructurePrimary ActionUnique Features
ArecolineC7_{7}H11_{11}NOMuscarinic receptor agonistMore cytotoxic effects compared to guvacoline
GuvacineC7_{7}H12_{12}NCholinergic activityLess potent than guvacoline at muscarinic receptors
ArecaidineC8_{8}H12_{12}NCholinergic activityStructural analog with different receptor selectivity

Guvacoline's distinct profile as a full agonist at specific muscarinic receptors differentiates it from these compounds, making it particularly interesting for therapeutic applications targeting cholinergic pathways without the higher toxicity associated with some of its relatives .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

221.00514 g/mol

Monoisotopic Mass

221.00514 g/mol

Heavy Atom Count

11

Appearance

Assay:≥98%A crystalline solid

Dates

Last modified: 08-15-2023

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